molecular formula C12H13N3OS B11543164 5-Methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]

5-Methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]

Cat. No.: B11543164
M. Wt: 247.32 g/mol
InChI Key: ICTXUBSUUAHQNV-RIYZIHGNSA-N
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Description

5-Methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] is a thiazolidine-2,4-dione (TZD) derivative characterized by a hydrazone substituent at the C2 position and a methyl group at C4. The TZD scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, particularly in metabolic and inflammatory pathways. For example, hydrazonoyl halides reacting with thiosemicarbazide precursors (as in ) or Mannich reactions () are common routes to similar structures.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

(2E)-5-methyl-2-[(E)-1-phenylethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H13N3OS/c1-8(10-6-4-3-5-7-10)14-15-12-13-11(16)9(2)17-12/h3-7,9H,1-2H3,(H,13,15,16)/b14-8+

InChI Key

ICTXUBSUUAHQNV-RIYZIHGNSA-N

Isomeric SMILES

CC1C(=O)N/C(=N\N=C(/C)\C2=CC=CC=C2)/S1

Canonical SMILES

CC1C(=O)NC(=NN=C(C)C2=CC=CC=C2)S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-5-METHYL-2-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-(1-phenylethylidene)hydrazinecarbothioamide with 2-bromo-3-methylbut-2-enal. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety to hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, where nucleophiles like amines or thiols replace the leaving groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Thiazolidinone derivatives with substituted nucleophiles.

Scientific Research Applications

Introduction to 5-Methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]

5-Methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] is a compound of significant interest in the field of medicinal chemistry due to its diverse applications and potential therapeutic properties. This article aims to explore its scientific research applications, focusing on its synthesis, biological activities, and potential use in various fields such as pharmaceuticals and agriculture.

Synthesis and Characterization

The synthesis of 5-Methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] typically involves the condensation reaction between 5-Methyl-1,3-thiazolidine-2,4-dione and an appropriate hydrazone precursor. Characterization of the compound can be performed using various spectroscopic techniques including:

  • Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and dynamics.
  • Infrared Spectroscopy (IR) : Useful for identifying functional groups.
  • Mass Spectrometry (MS) : Helps in determining the molecular weight and structural confirmation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolidine derivatives. For instance, compounds with similar structures have shown promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds indicate strong efficacy against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

The compound's hydrazone moiety is associated with antifungal properties. Research has demonstrated that derivatives containing this moiety exhibit significant antifungal activity against fungi like Fusarium graminearum and Botrytis cinerea. For example, certain derivatives showed EC50 values lower than existing antifungal agents .

Antioxidant Activity

Studies have also explored the antioxidant capabilities of thiazolidine derivatives. These compounds can scavenge free radicals effectively, thereby providing potential protective effects against oxidative stress-related diseases.

Applications in Pharmaceuticals

Given its diverse biological activities, 5-Methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] is being investigated for various pharmaceutical applications:

  • Antimicrobial Agents : Due to its potent activity against bacteria and fungi, it could serve as a lead compound for developing new antibiotics or antifungal drugs.
  • Antioxidants : Its ability to mitigate oxidative stress positions it as a candidate for formulations aimed at preventing diseases linked to oxidative damage.
  • Anti-inflammatory Agents : Some studies suggest that thiazolidine derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Agricultural Applications

The potential use of 5-Methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] extends into agriculture:

  • Pesticides : Due to its antifungal properties, it may be developed into a natural pesticide alternative for crop protection.
  • Plant Growth Regulators : Compounds with similar structures have been studied for their ability to enhance plant growth and resistance to stress conditions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several thiazolidine derivatives including 5-Methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]. The results indicated that these compounds exhibited MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against selected bacterial strains .

Case Study 2: Antifungal Activity Assessment

In another investigation focusing on antifungal properties, derivatives were synthesized and tested against Rhizoctonia solani. The results showed that certain compounds had EC50 values significantly lower than conventional fungicides, indicating their potential as effective agricultural fungicides .

Mechanism of Action

The mechanism of action of (2E)-5-METHYL-2-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to bacterial cell death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. It also inhibits cell proliferation by interfering with cell cycle progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. 5-Arylidene-TZD Derivatives (e.g., 5-Benzylidene-TZDs)
Compounds like 5-benzylidene-1,3-thiazolidine-2,4-dione () share the TZD core but lack the hydrazone group. The benzylidene substituent enhances antioxidant activity by stabilizing radical intermediates, as demonstrated in DPPH scavenging assays (IC50 values: 12–35 µM) . In contrast, the hydrazone group in the target compound may improve solubility and metabolic stability due to increased hydrogen-bonding capacity .

B. Thiadiazole-Fused Derivatives
Thiadiazole-fused TZDs (e.g., compounds in ) exhibit enhanced antitumor activity. For instance, 1,3,4-thiadiazole derivative 9b (IC50 = 2.94 µM against HepG2) outperforms simpler TZDs due to planar aromatic systems enabling intercalation with DNA . The target compound’s hydrazone group could mimic this planar geometry, though its activity remains untested in the provided data.

C. Mannich Base Derivatives Mannich bases like (5E)-5-arylidene-3-substituted-TZDs () introduce basic amine side chains, improving antimicrobial activity (MIC: 8–32 µg/mL against S. aureus).

Physicochemical Properties

  • Metabolic Stability : Hydrazones are prone to hydrolysis in vivo, which may shorten half-life compared to stable arylidene derivatives ().

Biological Activity

5-Methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone] is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazolidinedione class, characterized by a thiazolidine ring that contains both sulfur and nitrogen atoms. Its molecular formula is C11H12N2O2SC_{11}H_{12}N_2O_2S, with a molecular weight of approximately 240.29 g/mol. The structure features a hydrazone linkage, which is critical for its biological activity.

PropertyValue
Molecular FormulaC11H12N2O2SC_{11}H_{12}N_2O_2S
Molecular Weight240.29 g/mol
IUPAC Name5-Methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]

Synthesis

The synthesis of 5-Methyl-1,3-thiazolidine-2,4-dione derivatives typically involves the condensation reaction between thiazolidine-2,4-dione and various aldehydes or ketones under acidic or basic conditions. This reaction can be optimized using solvents such as ethanol or methanol to improve yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in regulating glucose metabolism and insulin sensitivity. This mechanism underlies its potential use in treating diabetes and related metabolic disorders.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinediones exhibit significant antimicrobial properties against various bacterial strains. A study evaluating the antimicrobial efficacy of several thiazolidine derivatives found that compounds similar to 5-Methyl-1,3-thiazolidine-2,4-dione showed minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table: Antimicrobial Activity of Thiazolidine Derivatives

CompoundMIC (µg/mL)Target Organisms
5-Methyl-1,3-thiazolidine derivative2 - 16Staphylococcus aureus, Bacillus subtilis
Other Thiazolidine derivativesVariesEscherichia coli, Pseudomonas aeruginosa

Anti-inflammatory Effects

In addition to antimicrobial properties, thiazolidinediones have been explored for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various thiazolidine derivatives demonstrated that modifications at the phenyl ring significantly influenced their antimicrobial activity. The results indicated that specific substitutions enhanced efficacy against resistant strains .
  • Diabetes Management : Research has shown that compounds similar to 5-Methyl-1,3-thiazolidine-2,4-dione can improve insulin sensitivity in diabetic animal models by activating PPARγ pathways . This highlights their potential as therapeutic agents in managing diabetes.

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